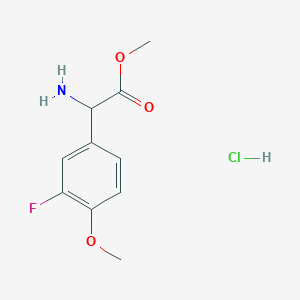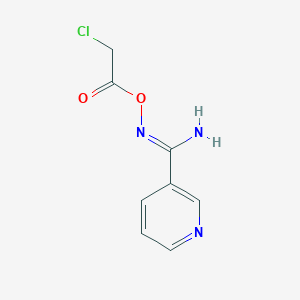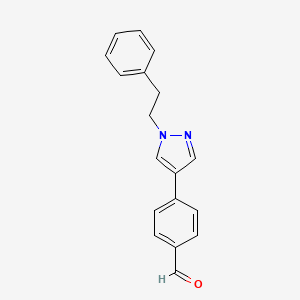
2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a glycine methyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxyaniline and glycine methyl ester.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of starting materials.
Automated systems: For precise control of reaction parameters.
Purification techniques: Such as crystallization and recrystallization to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions: 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products:
Oxidation Products: Aldehydes, acids.
Reduction Products: De-fluorinated compounds.
Substitution Products: Various substituted aromatic compounds.
科学的研究の応用
2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammation or pain pathways.
類似化合物との比較
- 3-Fluoro-4-methoxyphenylboronic Acid
- 4-Fluoro-3-methoxyphenylboronic Acid
- 3-Fluoro-4-methoxyphenylboronic Acid
Comparison:
- Uniqueness: The presence of the glycine methyl ester moiety in 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride distinguishes it from other similar compounds. This moiety imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H13ClFNO3 |
|---|---|
分子量 |
249.66 g/mol |
IUPAC名 |
methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H |
InChIキー |
BHVRAPDYYAVEGY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)






![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin](/img/structure/B13725957.png)
![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13725963.png)



